molecular formula C20H24N6O2 B2633816 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058197-36-6

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2633816
CAS No.: 1058197-36-6
M. Wt: 380.452
InChI Key: JACWDXMHJYAWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, characterized by a fused triazole-pyrimidinone core. Its structure includes a 3-ethyl group and a 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl) side chain. The triazolopyrimidinone scaffold is associated with antiviral activity, particularly against Chikungunya virus (CHIKV), by targeting the viral capping enzyme nsP1 . The ethyl substituent at position 3 and the benzylpiperidinyl moiety are critical for optimizing binding affinity and metabolic stability .

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-2-26-19-18(22-23-26)20(28)25(14-21-19)13-17(27)24-10-8-16(9-11-24)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACWDXMHJYAWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where a benzylpiperidine derivative reacts with an intermediate compound.

    Final Coupling and Functionalization: The final step involves coupling the piperidine derivative with the triazolopyrimidine core, followed by functionalization to introduce the oxoethyl and ethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Hydroxyl derivatives of the oxoethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its triazolopyrimidine core is a privileged structure in medicinal chemistry, often used in the design of enzyme inhibitors and receptor modulators.

Biology

Biologically, this compound has shown potential as a pharmacophore in the development of drugs targeting central nervous system disorders. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. They have shown promise in preclinical studies for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets often include enzymes or receptors involved in neurotransmission. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their biological/pharmacological properties:

Compound Name / Structure Key Structural Differences Biological Activity (EC50/CC50) Mechanism / Resistance Profile References
Target Compound : 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one Reference compound; 3-ethyl, 4-benzylpiperidine side chain Anti-CHIKV activity (specific EC50 not provided) Targets nsP1; resistance mutations: P34S, T246A
3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 4-Fluorobenzyl group; piperazine instead of piperidine Not explicitly reported; likely similar anti-CHIKV Unknown
6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one 3-methyl substituent vs. 3-ethyl Lower metabolic stability compared to ethyl analog Presumed similar nsP1 targeting
MADTP series compounds (e.g., compound 2) Meta-substituted aryl ring at triazole position 3 EC50: 0.7 μM (CHIKV); CC50: >100 μM (Vero cells) nsP1 inhibition; resistance mutation P34S
3-Aryl-triazolo[4,5-d]pyrimidin-7(6H)-ones Varied aryl substituents at position 3 Improved antiviral activity with meta-substitution Structure-activity dependent on aryl ring position
2-Substituted 2H-triazolo[4,5-d]pyrimidine-5,7-diones 2-position substitution; different core oxidation state Adenosine receptor antagonism (no antiviral noted) Divergent biological target

Key Findings:

Substituent Effects :

  • Position 3 (Triazole) : Ethyl or methyl groups enhance metabolic stability compared to bulkier substituents. Ethyl may improve membrane permeability .
  • Position 6 (Side Chain) : The 4-benzylpiperidinyl group in the target compound enhances nsP1 binding affinity over piperazine analogs (e.g., ), likely due to increased hydrophobicity and steric fit .

Antiviral Activity: The MADTP series (e.g., compound 2) demonstrates potent anti-CHIKV activity (EC50 = 0.7 μM) with high selectivity indices (CC50 >100 μM), attributed to the meta-substituted aryl ring . Resistance mutations (P34S, T246A) in CHIKV nsP1 suggest a direct interaction between the triazolopyrimidinone core and the viral capping machinery, a mechanism shared across this class .

Toxicity and Selectivity: 3-Alkyl/aryl-triazolo[4,5-d]pyrimidin-7(6H)-ones exhibit low cytotoxicity, while 2-substituted analogs diverge to non-antiviral targets (e.g., adenosine receptors), underscoring the importance of substitution patterns .

Structural Flexibility :

  • Replacement of the benzyl group with 4-fluorobenzyl () or piperidine with piperazine may modulate solubility and off-target effects, though antiviral efficacy remains unquantified for these variants .

Biological Activity

The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H28N6O2
  • Molecular Weight : 456.55 g/mol
  • CAS Number : 893921-25-0

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antitumor Activity

Research has indicated that derivatives of triazolopyrimidines exhibit significant antitumor properties. Studies show that compounds with similar structures can inhibit cancer cell proliferation by targeting various signaling pathways. For instance:

  • Mechanism : Inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is crucial in tumorigenesis.
  • Findings : Compounds related to triazolopyrimidines have demonstrated IC50 values in the nanomolar range against specific cancer cell lines, suggesting potent antitumor efficacy .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Certain derivatives have shown promising activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The presence of polar groups enhances inhibitory activity, with some derivatives exhibiting IC50 values comparable to standard inhibitors like acarbose .

3. Neuroactive Properties

Given the presence of the piperidine moiety, there is potential for neuroactive effects:

  • Mechanism : Compounds with piperidine structures often interact with neurotransmitter systems, influencing pathways related to mood and cognition.

Case Studies and Research Findings

StudyFindings
Antitumor Efficacy Derivatives showed IC50 values <100 nM against various cancer cell lines, indicating strong antitumor activity .
Enzyme Inhibition Certain derivatives exhibited significant α-glucosidase inhibition with IC50 values similar to established drugs .
Neuroactive Potential Piperidine-containing compounds demonstrated modulation of neurotransmitter systems in preliminary studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.